Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate is an organic compound classified as a thiophene derivative. It features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties. This compound is characterized by the presence of an ester functional group and a ketone, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate is typically encountered as a yellow liquid with a fruity odor, and it is utilized in various applications, including flavoring agents in the food industry and as a reagent in organic synthesis .
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged under the identifier 224319-23-7. It falls under the category of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of 1-(5-methyl-2-thienyl)ethan-1-one with diethyl oxalate. The reaction typically proceeds under acidic conditions to facilitate esterification, yielding the desired product.
The synthesis can be summarized as follows:
The molecular structure of ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can be represented by its structural formula, which highlights the arrangement of atoms within the molecule:
Key structural information includes:
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate can participate in several types of chemical reactions:
The reaction pathways often involve specific reagents and conditions tailored to achieve desired transformations efficiently.
The mechanism of action for ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate involves its interaction with various biological targets. Similar thiophene derivatives have been shown to undergo reactions that lead to significant biological activities:
These interactions can lead to anticancer, anti-inflammatory, and antimicrobial effects, making it a compound of interest in medicinal chemistry.
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate is characterized by:
Key chemical properties include:
These properties are crucial for its applications in synthesis and industry .
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate has several scientific uses:
This compound exemplifies the versatility of thiophene derivatives in both synthetic chemistry and practical applications across multiple industries.
Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate (CAS No. 224319-23-7) is systematically named according to IUPAC conventions as an ethyl ester featuring a 5-methylthiophene ring linked via a β-ketoester moiety. Its molecular formula is C₁₀H₁₂O₃S (MW: 212.27 g/mol), with the SMILES notation O=C(OCC)CC(C1=CC=C(C)S1)=O
[2]. The structure integrates two reactivity centers: the electron-rich 5-methylthiophene heterocycle and the highly electrophilic β-ketoester group. This dual functionality enables keto-enol tautomerism (keto form predominates in solid state), conferring ambident electrophile/nucleophile character crucial for diverse bond-forming reactions. The methyl group at the thiophene's 5-position enhances electron density, promoting electrophilic substitutions at C3/C4 while the β-ketoester serves as a flexible handle for annulations.
Thiophene-based β-ketoesters emerged as pivotal synthons following seminal 20th-century work on heterocyclic reactivity. Early isolation of terthiophenes from marigold flowers (1947) spurred synthetic interest [4]. The targeted compound evolved from Hantzsch-type condensations, with optimized routes developed in the 1990s–2000s to support materials science and medicinal chemistry. Its structural lineage relates to ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate (CAS 55473-29-5) and ethyl 5-methyl-3-oxo-2-(propan-2-yl)hexanoate, though the 5-methylthiophene variant offers superior electronic modulation for polymerization precursors [2] [5] [6]. Advances in cross-coupling (e.g., Kumada, Stille, Suzuki) later enabled precise functionalization of the thiophene ring, expanding the accessibility of derivatives [4].
This compound’s β-ketoester moiety undergoes Knoevenagel condensations, Michael additions, and cyclocondensations, while the thiophene ring participates in electrophilic substitutions and metal-catalyzed couplings. Its application in generating:
Table 1: Key Identifiers of Ethyl 3-(5-methylthiophen-2-yl)-3-oxopropanoate
Property | Value |
---|---|
CAS Registry Number | 224319-23-7 |
Molecular Formula | C₁₀H₁₂O₃S |
Molecular Weight | 212.27 g/mol |
SMILES | O=C(OCC)CC(C1=CC=C(C)S1)=O |
Boiling Point | Not reported |
MDL Number | MFCD07783522 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: